7,8-Dihydro-5,6-dehydrokawain natural occurrence and sources
7,8-Dihydro-5,6-dehydrokawain natural occurrence and sources
An In-depth Technical Guide to the Natural Occurrence and Sources of 7,8-Dihydro-5,6-dehydrokawain for Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dihydro-5,6-dehydrokawain (DDK) is a naturally occurring kavalactone, a class of lactone compounds recognized for their diverse biological activities. Structurally, DDK is characterized by a double bond at the 5,6-position and the absence of a double bond at the 7,8-position of its α-pyrone ring.[1][2] This unique configuration distinguishes it from other kavalactones and is believed to contribute to its specific pharmacological profile.[1][3] As a prominent bioactive molecule, DDK has garnered significant interest within the scientific community, particularly in the fields of pharmacology and natural product chemistry. This guide provides a comprehensive overview of the natural occurrence of DDK, its primary sources, and the methodologies for its extraction and characterization.
Natural Occurrence and Botanical Sources
7,8-Dihydro-5,6-dehydrokawain is predominantly found in the plant kingdom, with its most significant concentrations located within the Zingiberaceae (ginger) and Piperaceae (pepper) families.
Primary Source: The Genus Alpinia (Zingiberaceae)
The most abundant and well-documented source of DDK is Alpinia zerumbet, commonly known as shell ginger.[1][2][4] This tropical plant, utilized in traditional medicine and as a food additive, contains DDK as a major constituent.[1] The compound is distributed throughout the plant, with varying concentrations in different anatomical parts. Notably, the rhizomes, leaves, stems, and fruits have all been identified as sources of DDK.[1][3][5][6] Quantitative analyses have indicated that the rhizomes generally contain the highest concentration of DDK.[5]
Beyond Alpinia zerumbet, DDK has also been identified in other species of the same genus, including:
-
Alpinia kumatake [1]
-
Alpinia galanga [1]
-
Alpinia oxyphyllae [1]
-
Alpinia blepharocalyx [1]
-
Alpinia formosana [7]
-
Alpinia speciosa [7]
The co-occurrence of DDK with its derivative, 5,6-dehydrokawain (DK), is a notable characteristic in Alpinia zerumbet and Alpinia kumatake.[1]
Secondary Source: The Genus Piper (Piperaceae)
DDK is also present in Piper methysticum, commonly known as kava.[1][8] Kava is renowned for its rich composition of various kavalactones, which contribute to its psychoactive properties.[8] While DDK is a constituent of kava root extracts, its isolation is rendered more complex due to the presence of at least 18 other kavalactones.[1][8]
Other Documented Occurrences
Interestingly, the presence of DDK has been reported in organisms outside of the Zingiberaceae and Piperaceae families. Research has indicated its existence in:
-
Boesenbergia rotunda [7]
-
Certain fungi of the genera Gymnopilus , Phellinus , and Inonotus .[8]
-
Echinochloa crusgalli (barnyard grass), where it is suggested to function as a phytotoxin, inhibiting the growth of competing plants.[9]
Biosynthesis
The biosynthesis of kavalactones, including DDK, is an area of ongoing research. While the complete pathway has not been fully elucidated, it is understood to involve the phenylpropanoid pathway. The current understanding suggests a biosynthetic route that utilizes intermediates from this pathway to construct the characteristic styrylpyrone backbone of kavalactones.
Extraction and Isolation Protocols
The extraction of DDK from its natural sources is a critical step for its subsequent study and application. The choice of solvent and methodology significantly impacts the yield and purity of the isolated compound.
Solvent Selection and Efficacy
A range of organic solvents has been employed for the extraction of DDK, with varying degrees of success.
-
Hexane: This non-polar solvent has been shown to be particularly effective for extracting DDK with high yield and purity, especially from the fruit shells and rhizomes of Alpinia zerumbet.[1][2][10] Pre-boiling the fresh rhizomes in water prior to hexane extraction can further enhance the yield.[1][2][3]
-
Methanol: Methanol has also been used for the initial extraction from fresh rhizomes.[3]
-
Acetone: Acetone is an effective solvent for extracting a broad range of kavalactones, including DDK, from kava roots.[1][11]
-
Chloroform: While effective, the use of chloroform is often minimized due to safety concerns.[1][3]
-
Ethanol and Water: These more polar solvents are generally less effective for DDK extraction compared to non-polar and moderately polar organic solvents.[1][10]
Generalized Extraction and Isolation Workflow
The following protocol outlines a general procedure for the extraction and isolation of DDK from Alpinia zerumbet rhizomes.
Step 1: Sample Preparation
-
Fresh rhizomes of Alpinia zerumbet are thoroughly washed and sliced.
-
Optional: The sliced rhizomes are boiled in water for a specified duration to potentially increase extraction efficiency.[1][2][3]
-
The plant material is then dried (e.g., air-dried or oven-dried at a low temperature) and ground into a fine powder.
Step 2: Solvent Extraction
-
The powdered plant material is subjected to extraction with a suitable solvent, such as hexane or methanol.
-
This can be achieved through maceration, Soxhlet extraction, or sonication to enhance efficiency.
Step 3: Preliminary Purification
-
The crude extract is filtered to remove solid plant debris.
-
The solvent is then evaporated under reduced pressure to yield a concentrated extract.
-
For methanol extracts, a liquid-liquid partitioning step with petrol and subsequently chloroform can be employed to separate fractions of differing polarity.[3]
Step 4: Chromatographic Separation
-
The concentrated, partially purified extract is subjected to column chromatography for the isolation of DDK.
-
Silica gel is a commonly used stationary phase.
-
A gradient elution system with a mixture of solvents (e.g., hexane and ethyl acetate) is typically used to separate the different components of the extract.
Step 5: Final Purification and Crystallization
-
Fractions containing DDK, as identified by thin-layer chromatography (TLC), are pooled.
-
The solvent is evaporated, and the resulting solid can be further purified by recrystallization from an appropriate solvent to obtain pure DDK crystals.
Extraction and Isolation Workflow for 7,8-Dihydro-5,6-dehydrokawain
A generalized workflow for the extraction and isolation of 7,8-Dihydro-5,6-dehydrokawain.
Analytical Characterization
The identification and quantification of DDK are crucial for research and quality control purposes. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of DDK in plant extracts.[1][3]
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC and GC-MS are powerful tools for the identification and quantification of DDK, providing information on its retention time and mass fragmentation pattern.[1][2][3]
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for the qualitative analysis of DDK and for monitoring the progress of column chromatography separations.[1]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the structural elucidation of DDK, providing detailed information about the arrangement of protons and carbons in the molecule.[3]
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization-Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to determine the molecular weight and fragmentation pattern of DDK.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the DDK molecule.[3]
The following table summarizes the primary natural sources of 7,8-Dihydro-5,6-dehydrokawain and the plant parts in which it is found.
| Family | Genus | Species | Common Name | Plant Part(s) |
| Zingiberaceae | Alpinia | zerumbet | Shell Ginger | Rhizomes, Leaves, Stems, Fruits, Pericarps, Flowers[1][5][6] |
| kumatake | Not specified[1] | |||
| galanga | Galangal | Not specified[1] | ||
| oxyphyllae | Fruits[1][12] | |||
| blepharocalyx | Not specified[1] | |||
| formosana | Not specified[7] | |||
| speciosa | Rhizomes[7] | |||
| Boesenbergia | rotunda | Not specified[7] | ||
| Piperaceae | Piper | methysticum | Kava | Roots[1][11] |
| Poaceae | Echinochloa | crusgalli | Barnyard Grass | Not specified[9] |
Conclusion
7,8-Dihydro-5,6-dehydrokawain is a significant kavalactone with a well-defined natural distribution, primarily within the Alpinia genus of the Zingiberaceae family, and to a lesser extent, in Piper methysticum. The established protocols for its extraction, isolation, and characterization provide a solid foundation for further research into its pharmacological properties and potential therapeutic applications. The continued exploration of its natural sources and the optimization of extraction methodologies will be crucial for advancing our understanding and utilization of this promising bioactive compound.
References
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Teschke, R., & Xuan, T. D. (2018). Dihydro-5,6-dehydrokavain (DDK) from Alpinia zerumbet: Its Isolation, Synthesis, and Characterization. Molecules, 23(9), 2187. [Link]
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Wikipedia. (n.d.). Kavalactone. [Link]
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An, L., Wu, F., & He, X. (2017). An overview of chemical constituents from Alpinia species in the last six decades. RSC advances, 7(23), 14186-14223. [Link]
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Nishidono, Y., Abe, T., Tanaka, K., Nakayama, H., & Yoshimitsu, H. (2020). Anti-inflammatory kavalactones from Alpinia zerumbet. Journal of Natural Medicines, 74(4), 726-733. [Link]
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Wu, Y., Chen, M. N., & Li, S. (2022). De novo biosynthesis of diverse plant-derived styrylpyrones in Saccharomyces cerevisiae. Metabolic Engineering, 71, 108-118. [Link]
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Teschke, R., & Xuan, T. D. (2018). Dihydro-5,6-dehydrokavain (DDK) from Alpinia zerumbet: Its Isolation, Synthesis, and Characterization. Molecules (Basel, Switzerland), 23(9), 2187. [Link]
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PubChem. (n.d.). 7,8-Dihydro-5,6-dehydrokawain. [Link]
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Lee, M. J., Lin, A. H., Lee, C. L., & Yen, C. M. (2014). Purification of kavalactones from Alpinia zerumbet and their protective actions against hydrogen peroxide-induced cytotoxicity in PC12 cells. Journal of bioscience and bioengineering, 118(4), 453–458. [Link]
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Tuan, N. Q., & Tuan, D. T. (2022). Phytochemicals of Alpinia zerumbet: A Review. Molecules, 27(19), 6513. [Link]
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Teschke, R., Sarris, J., & Lebot, V. (2013). Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots. Journal of clinical psychopharmacology, 33(1), 127–128. [Link]
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Teschke, R., & Xuan, T. D. (2018). Dihydro-5,6-dehydrokavain (DDK) from Alpinia zerumbet: Its Isolation, Synthesis, and Characterization. Molecules, 23(9), 2187. [Link]
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